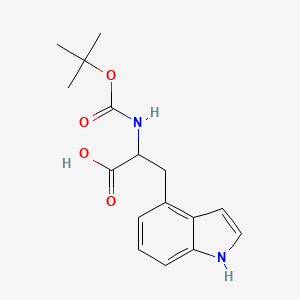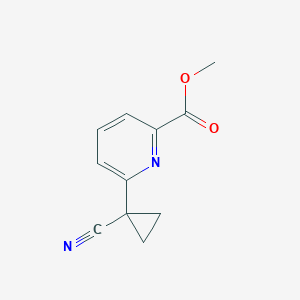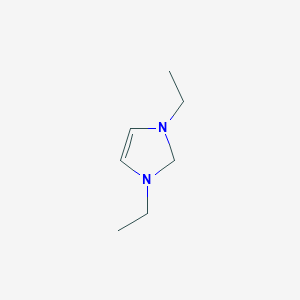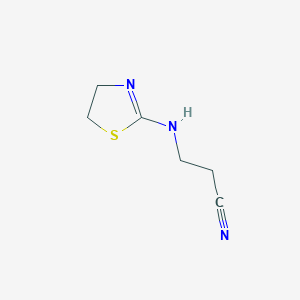
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications.
Preparation Methods
The synthesis of 2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves ring closure to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine structure.
S-Methylation: The compound undergoes S-methylation to introduce the methyl groups.
Oxidation: Oxidation to methylsulfonyl compounds is performed to enhance the reactivity.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfonyl derivatives, reduced pyrimidines, and substituted pyrimidines .
Scientific Research Applications
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Aminothiazole: Exhibits potent anticancer properties and is used in drug discovery.
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-acetamido-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-7(8(14)15)5(2)11-9(10-4)12-6(3)13/h1-3H3,(H,14,15)(H,10,11,12,13) |
InChI Key |
IYEYRKKNKJMPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)






![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)



![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)
